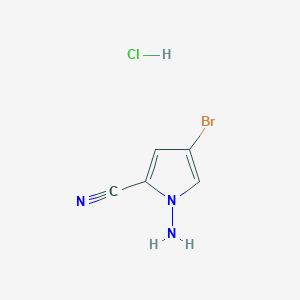

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

1-amino-4-bromopyrrole-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3.ClH/c6-4-1-5(2-7)9(8)3-4;/h1,3H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZCJRGDUYMSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=C1Br)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735497 | |

| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937047-05-7 | |

| Record name | 1H-Pyrrole-2-carbonitrile, 1-amino-4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937047-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Executive Summary

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is a substituted pyrrole derivative of significant interest to the pharmaceutical and chemical research sectors.[1] As a heterocyclic building block, its utility in the synthesis of more complex molecular architectures necessitates a thorough understanding of its fundamental physical properties.[1][2] This guide provides an in-depth analysis of the compound's key physical characteristics, offering both established data from supplier technical sheets and validated protocols for empirical verification. The methodologies described are grounded in standard laboratory practice, ensuring that researchers and drug development professionals can confidently assess the purity, solubility, stability, and structural integrity of this important intermediate.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 937047-05-7 | [1][2][3][4][5] |

| Molecular Formula | C₅H₅BrClN₃ | [1][2][3] |

| Molecular Weight | 222.47 g/mol | [2][3][6] |

| SMILES | N#CC1=CC(Br)=CN1N.[H]Cl | [2] |

Molecular Structure Diagram

The structure consists of a pyrrole ring substituted with an amino group at position 1, a cyano (nitrile) group at position 2, and a bromine atom at position 4. The hydrochloride salt form protonates the molecule, enhancing its polarity and influencing its solubility.

Caption: Logical workflow for the comprehensive characterization of the title compound.

Expected Spectroscopic Signatures

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see distinct signals for the two non-equivalent protons on the pyrrole ring, as well as a signal for the amino (NH₂) protons. The chemical shifts would be influenced by the electron-withdrawing nitrile group and the bromine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct signals corresponding to the five carbon atoms in the pyrrole-carbonitrile framework are predicted. The carbon attached to the nitrile group (C≡N) would appear significantly downfield.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected to confirm the presence of primary functional groups:

-

A sharp, strong absorption around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch.

-

Broad absorptions in the 3100-3500 cm⁻¹ region corresponding to N-H stretching of the amino group.

-

Absorptions in the fingerprint region below 1000 cm⁻¹ corresponding to the C-Br stretch.

-

Stability, Storage, and Safe Handling

Proper storage and handling are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: The compound should be stored sealed in a dry environment at 2-8°C. [1][2]* Stability: It is generally stable under normal storage conditions. [7]However, exposure to high temperatures or highly acidic/basic conditions may lead to degradation. [7]

Hazard Identification and Safe Handling

The compound is classified with the following GHS Hazard Statements, indicating that appropriate precautions must be taken during handling.

-

H302: Harmful if swallowed [2]* H315: Causes skin irritation [2]* H319: Causes serious eye irritation [2]* H335: May cause respiratory irritation [2]

Sources

- 1. This compound, CasNo.937047-05-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. 937047-05-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound [937047-05-7] | King-Pharm [king-pharm.com]

- 6. This compound [myskinrecipes.com]

- 7. 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride Supplier & Manufacturer in China | CAS 220458-30-0 | Specifications, Safety, Price & Bulk Supply [pipzine-chem.com]

Unlocking the Therapeutic Potential of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride: A Technical Guide for Medicinal Chemists

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This technical guide delves into the untapped potential of a specific, highly functionalized derivative: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride (1) . While direct biological data on this compound is sparse, its unique constellation of structural motifs—a 1-amino group, a 4-bromo substituent, and a 2-carbonitrile moiety—suggests a rich pharmacological landscape awaiting exploration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a framework for the synthesis, characterization, and strategic biological evaluation of this promising chemical entity. By synthesizing data from structurally related compounds, we will propose high-probability therapeutic applications, detail robust experimental protocols, and offer insights into the causality behind these strategic choices.

Introduction: The Rationale for Investigating Compound 1

The therapeutic value of the pyrrole ring is well-established, forming the core of drugs ranging from the cholesterol-lowering agent atorvastatin to the multi-kinase inhibitor sunitinib.[3] The power of the pyrrole scaffold lies in its electronic properties and the ability to be decorated with various functional groups that modulate its pharmacokinetic and pharmacodynamic profiles.[1] Compound 1 presents a compelling case for investigation based on the known contributions of its individual functional groups:

-

The 1-Amino Group: The N-amino functionality is a key feature in many bioactive molecules. Its presence can facilitate crucial hydrogen bonding interactions within biological targets and serves as a versatile synthetic handle for further derivatization.

-

The 2-Carbonitrile Group: The nitrile moiety is a bioisostere for various functional groups and can act as a hydrogen bond acceptor. In several molecular contexts, including pyrrole derivatives, the cyano group has been demonstrated to be critical for potent biological activity, including anticancer and enzyme-inhibiting properties.[4]

-

The 4-Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance potency and modulate lipophilicity. Bromo-substituted pyrroles have shown significant antibacterial activity, and the halogen atom can engage in specific halogen bonding interactions with protein targets, enhancing binding affinity.[5]

The convergence of these three functionalities on a single pyrrole core suggests that Compound 1 is a prime candidate for screening in several key therapeutic areas, most notably as an anticancer agent (potentially a kinase inhibitor) and as a novel antibacterial agent.

Proposed Synthesis and Characterization

While a specific, published synthesis for this compound was not identified, a plausible and robust synthetic route can be designed based on established methodologies for analogous structures. The proposed pathway involves a multi-step sequence, beginning with the synthesis of a key intermediate, followed by bromination and N-amination.

Proposed Synthetic Workflow

The proposed synthesis is a multi-step process that can be initiated from commercially available starting materials. A logical approach involves first constructing the core pyrrole-2-carbonitrile ring, followed by sequential introduction of the bromine and amino functionalities.

Caption: Proposed synthetic workflow for Compound (1).

Detailed Experimental Protocols

A common method for synthesizing pyrrole-2-carbonitriles involves the reaction of a pyrrole with chlorosulfonyl isocyanate followed by treatment with a dialkylformamide.[1]

-

Reaction: To a solution of pyrrole in an appropriate solvent (e.g., toluene or acetonitrile), add chlorosulfonyl isocyanate at a controlled temperature.

-

Work-up: The intermediate is then treated with a molar excess of N,N-dimethylformamide (DMF), followed by an organic base (e.g., triethylamine).

-

Purification: The resulting 1H-pyrrole-2-carbonitrile can be isolated from the solution phase, potentially via distillation or column chromatography.

The bromination of the pyrrole ring can be achieved using a suitable brominating agent.

-

Reaction: Dissolve 1H-pyrrole-2-carbonitrile in a polar aprotic solvent like DMF. Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

-

Rationale: The electron-rich pyrrole ring is susceptible to electrophilic substitution. The use of NBS provides a source of electrophilic bromine.

-

Purification: After completion of the reaction (monitored by TLC), the product can be isolated by aqueous work-up and purified by recrystallization or column chromatography.

N-amination of pyrroles can be accomplished using reagents like hydroxylamine-O-sulfonic acid.

-

Reaction: The 4-bromo-1H-pyrrole-2-carbonitrile is deprotonated with a strong base (e.g., NaH) in an anhydrous solvent (e.g., THF) to form the corresponding anion. This anion is then treated with hydroxylamine-O-sulfonic acid.

-

Rationale: The deprotonation of the pyrrole nitrogen makes it nucleophilic, allowing it to attack the electrophilic nitrogen of hydroxylamine-O-sulfonic acid.

-

Purification: The crude product is obtained after quenching the reaction and can be purified using column chromatography.

-

Procedure: Dissolve the free base, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile, in a suitable anhydrous solvent (e.g., diethyl ether or methanol). Bubble anhydrous HCl gas through the solution or add a solution of HCl in an appropriate solvent.

-

Isolation: The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization

A full characterization of the final compound and key intermediates is essential to confirm their identity and purity.

| Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure and connectivity of the atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., -NH₂, -C≡N). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |

| Elemental Analysis | To confirm the elemental composition of the compound. |

Potential Application 1: Anticancer Agent (Kinase Inhibitor)

The structural features of Compound 1 are reminiscent of several known kinase inhibitors. The pyrrole scaffold is a common feature in many kinase inhibitors, including sunitinib, where the pyrrole moiety and halogen substituents enhance potency and selectivity.[3] The N-amino group and the cyano group can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, a common mechanism of action for this class of drugs.

Hypothesized Mechanism of Action

We hypothesize that Compound 1 could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding site of various kinases implicated in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) or serine/threonine kinases. The pyrrole ring would provide a scaffold for interaction, while the amino and cyano groups could form key hydrogen bonds with the hinge region of the kinase. The bromo substituent could occupy a hydrophobic pocket, enhancing binding affinity.

Caption: Tiered screening cascade for evaluating Compound (1) as a kinase inhibitor.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. [6]

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, the substrate, ATP, and varying concentrations of Compound 1 (or vehicle control).

-

Incubate at the optimal temperature for the specific kinase (typically 30-37°C) for a defined period (e.g., 60 minutes). A typical procedure might involve adding the enzyme solution to a compound-containing plate, incubating, then adding substrates. [7]

-

-

Stopping the Reaction and ATP Depletion:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for approximately 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of light generated is proportional to the ADP concentration and thus the kinase activity.

-

Calculate the percent inhibition for each concentration of Compound 1 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Potential Application 2: Antibacterial Agent

Bromo-substituted pyrroles are a known class of natural and synthetic compounds with significant antibacterial activity. [5][8]For instance, Marinopyrrole B, a bromo-derivative, is effective against methicillin-resistant Staphylococcus aureus (MRSA). [5]The presence of the bromine atom on the pyrrole ring in Compound 1 is a strong indicator of potential antibacterial properties.

Hypothesized Mechanism of Action

The mechanism of action for brominated pyrroles can be multifaceted. They may disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with DNA replication. For instance, some pyrrole-containing compounds are known to target DNA gyrase. [9]The overall lipophilicity imparted by the bromine atom can facilitate passage through the bacterial cell wall, particularly in Gram-positive bacteria. [10]

Proposed Experimental Workflow for Antibacterial Evaluation

Caption: Workflow for the evaluation of Compound (1) as an antibacterial agent.

Detailed Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [11][12][13]

-

Preparation of Compound Dilutions:

-

Prepare a series of two-fold serial dilutions of Compound 1 in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours. [12]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of Compound 1 that completely inhibits visible growth of the organism.

-

| Bacterial Strain | Rationale for Inclusion |

| Staphylococcus aureus (including MRSA) | Representative Gram-positive pathogen; bromo-pyrroles have shown activity. [5] |

| Enterococcus faecium (including VRE) | Important Gram-positive nosocomial pathogen. |

| Escherichia coli | Representative Gram-negative pathogen. |

| Pseudomonas aeruginosa | Gram-negative pathogen known for intrinsic resistance. |

| Acinetobacter baumannii | Critical priority multidrug-resistant Gram-negative pathogen. |

Conclusion and Future Directions

This compound is a molecule of significant interest at the crossroads of several validated pharmacophores. The logical combination of its functional groups strongly suggests potential as both a kinase inhibitor for oncology applications and as a novel antibacterial agent. This guide provides a comprehensive, technically grounded framework for the synthesis and evaluation of this compound. The proposed workflows are designed to be efficient and decisive, enabling a thorough investigation of its therapeutic potential. Future work should focus on the execution of the proposed synthetic route, followed by the systematic biological screening detailed herein. Any positive results from these initial studies would warrant further investigation into structure-activity relationships (SAR) through the synthesis and testing of analogues, as well as more in-depth mechanistic and in vivo studies.

References

-

Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248. Available at: [Link]

-

Belskaya, N. P., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. Available at: [Link]

-

Belskaya, N. P., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466–470. Available at: [Link]

-

Botor, M., & Witek, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

- Dow AgroSciences. (2005). Synthesis of pyrrole-2-carbonitriles. Google Patents. WO2005097743A1.

-

Fujita, R., et al. (2017). Activity cliff for 7-substituted pyrrolo-pyrimidine inhibitors of HCK explained in terms of predicted basicity of the amine nitrogen. Bioorganic & Medicinal Chemistry, 25(16), 4415-4423. Available at: [Link]

-

Geronikaki, A., et al. (2008). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. European Journal of Medicinal Chemistry, 43(3), 539-545. Available at: [Link]

-

Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

-

Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Available at: [Link]

-

Guchhait, S. K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3149. Available at: [Link]

-

Isac, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10986. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

National Taiwan University. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]

-

Southeast Asian Fisheries Development Center. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

-

Siddiqui, S., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Nanyang Technological University. Available at: [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19696. Available at: [Link]

-

Sharma, P., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1301. Available at: [Link]

-

Orr, M. D., et al. (2020). New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry, 63(13), 7110-7133. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 1-amino-1H-pyrrole-2-carbonitrile hydrochloride. Available at: [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Available at: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

-

Spengler, C., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. bio-protocol, 13(16), e4778. Available at: [Link]

-

Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]

-

Yilmaz, I., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 521-532. Available at: [Link]

-

Wu, T. R., & Rej, S. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4210. Available at: [Link]

-

El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(3), 1639-1662. Available at: [Link]

Sources

- 1. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acgpubs.org [acgpubs.org]

- 11. protocols.io [protocols.io]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

An In-Depth Technical Guide to 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a strategically functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The pyrrole scaffold is a privileged structure, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] This guide delves into the physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and the reactivity profile of this specific compound. We will explore its vast derivatization potential, highlighting how the interplay of its amino, bromo, and nitrile functional groups can be leveraged by researchers, scientists, and drug development professionals to generate novel molecular entities for targeted therapeutic applications.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that occupies a position of prominence in the landscape of biologically active molecules.[3] Its unique electronic and structural properties allow it to serve as a core scaffold in a multitude of natural products, including heme and chlorophyll.[4] This natural prevalence has inspired chemists to incorporate the pyrrole moiety into a wide array of synthetic compounds, leading to the development of blockbuster drugs such as Atorvastatin (a cholesterol-lowering agent) and Sunitinib (an anticancer agent).[1]

Pyrrole derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial properties.[1][2][5] This therapeutic versatility stems from the pyrrole ring's ability to engage in various biological interactions and its amenability to chemical modification.

This compound (CAS No. 937047-05-7) emerges as a particularly valuable intermediate for drug discovery. Its structure is strategically adorned with three distinct functional groups, each offering a handle for diverse chemical transformations:

-

The 1-amino group provides a key nucleophilic site for building complex molecular architectures.

-

The 2-carbonitrile group is a versatile precursor to amides, carboxylic acids, or amines, and can influence the electronic properties of the ring.

-

The 4-bromo substituent serves as a prime site for modern cross-coupling reactions, enabling the introduction of a wide range of aryl, alkyl, or alkynyl groups.

This guide aims to serve as a foundational resource for researchers looking to unlock the potential of this powerful synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. As a hydrochloride salt, the compound is expected to exhibit improved solubility in polar solvents compared to its free base form.[6]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 937047-05-7 | [7] |

| Molecular Formula | C₅H₅BrClN₃ | [7] |

| Molecular Weight | 222.47 g/mol | |

| Appearance | White powder | [7] |

| Purity | ≥95% | [7] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [7] |

Structural Analysis

The molecule's reactivity is governed by the electronic interplay of its substituents on the aromatic pyrrole ring. The nitrile group at the C2 position acts as a strong electron-withdrawing group, while the bromine at C4 exerts an inductive electron-withdrawing effect. The N-amino group, conversely, can donate electron density into the ring system. This electronic push-pull characteristic makes the compound an interesting subject for both theoretical studies and practical synthetic applications.

Caption: Structure of this compound.

Synthesis and Mechanistic Insights

Caption: Proposed synthetic workflow for the target compound.

Representative Synthetic Protocol

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Step 1: Bromination of 1H-Pyrrole-2-carbonitrile

-

Rationale: Selective bromination at the C4 position is desired. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich pyrroles. The reaction is typically run at a low temperature to control selectivity and prevent over-bromination.

-

Procedure:

-

Dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of N-Bromosuccinimide (1.05 eq) in DMF dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours, monitoring progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-1H-pyrrole-2-carbonitrile.

-

Step 2: N-Amination of 4-Bromo-1H-pyrrole-2-carbonitrile

-

Rationale: The introduction of an amino group onto the pyrrole nitrogen can be achieved using an electrophilic amination reagent. Hydroxylamine-O-sulfonic acid is an effective reagent for this transformation under basic conditions. The base deprotonates the pyrrole nitrogen, forming a nucleophilic pyrrolide anion that attacks the aminating agent.

-

Procedure:

-

To a stirred solution of 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in a mixture of water and dioxane, add powdered sodium hydroxide (2.5 eq) at room temperature.

-

Add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in water dropwise.

-

Stir the reaction vigorously for 12-18 hours at room temperature.

-

Neutralize the reaction mixture carefully with a saturated solution of ammonium chloride.

-

Extract the product with dichloromethane (3x).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1-amino-4-bromo-1H-pyrrole-2-carbonitrile free base.

-

Step 3: Hydrochloride Salt Formation

-

Rationale: Formation of the hydrochloride salt enhances the stability and handling characteristics of the N-amino pyrrole, which can be unstable as a free base. This is achieved by treating the free base with a solution of hydrogen chloride.

-

Procedure:

-

Dissolve the crude free base from Step 2 in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0°C.

-

Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to afford the final product, this compound.[7]

-

Reactivity Profile and Derivatization Potential

The true value of this compound lies in its potential for diversification. Each functional group can be addressed with a high degree of chemical selectivity, opening up a vast chemical space for exploration.

Caption: Key reactivity and derivatization pathways.

-

Reactions at the 1-Amino Group: The N-amino group can be readily acylated with acid chlorides or sulfonyl chlorides to form amides and sulfonamides. It can also participate in reductive aminations or serve as a key nitrogen source for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrroles.

-

Reactions at the 2-Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid. It can also be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride, or participate in cycloaddition reactions.

-

Reactions at the 4-Bromo Group: The bromine atom is poised for a wide variety of palladium-catalyzed cross-coupling reactions. Suzuki, Stille, and Negishi couplings can introduce new aryl or heteroaryl rings, Sonogashira coupling can install alkynes, and Buchwald-Hartwig amination can form C-N bonds. While some 4-bromopyrroles can be less reactive, these transformations are foundational to modern library synthesis.[8]

Potential Applications in Drug Discovery and Materials Science

Medicinal Chemistry

This compound is an ideal starting point for fragment-based and lead optimization campaigns. The ability to selectively modify three different positions allows for systematic Structure-Activity Relationship (SAR) studies.[9] For example, libraries of compounds can be generated to probe the binding pockets of various enzymes or receptors:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The N-amino group can be functionalized to interact with the hinge region of a kinase, while the C4 position can be elaborated with aryl groups to occupy the hydrophobic pocket.

-

Antibacterial Agents: Pyrrole-containing natural products have shown potent antimicrobial activity.[1][8][10] Derivatization could lead to new compounds that disrupt bacterial cell wall synthesis or other essential processes.

-

Anti-inflammatory Agents: Pyrrole derivatives have been investigated as inhibitors of enzymes like COX-2 and LOX, which are involved in the inflammatory cascade.[9]

-

Cholinesterase Inhibitors: The pyrrole scaffold has been identified as a promising lead structure for the development of butyrylcholinesterase (BChE) inhibitors, relevant for neurodegenerative diseases.[11]

Materials Science

The conjugated π-system of the pyrrole ring, modulated by its electron-donating and withdrawing substituents, gives it interesting electronic properties. Polymers or small molecules derived from this scaffold could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where tunable energy levels are crucial.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. The available safety data indicates several hazards associated with this compound.

Table 2: Hazard and Precautionary Information

| Category | Codes | Description | Reference |

| Hazard Statements | H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[7] The recommended storage temperature is 2-8°C. For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation, as pyrrole derivatives can be sensitive to air and light.[12][13]

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed platform for innovation. Its trifunctional nature provides chemists with a powerful tool to rapidly generate molecular diversity and explore complex chemical space. The insights into its synthesis, reactivity, and potential applications provided in this guide are intended to empower researchers in their pursuit of novel therapeutics and advanced materials. As the demand for new drugs with improved efficacy and novel mechanisms of action continues to grow, versatile building blocks like this will undoubtedly play a pivotal role in the discoveries of tomorrow.

References

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- 1-amino-1H-pyrrole-2-carbonitrile hydrochloride. Pipzine Chemicals.

- This compound CAS NO.937047-05-7. Guidechem.

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.

- Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles

- Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.

- Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.

- 937047-05-7|this compound. BLDpharm.

- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC - NIH.

- 1H-Pyrrole-2-carbonitrile, 1-amino-4-bromo-, hydrochloride (1:1)

- Synthesis and characterization of new N-substituted 2- aminopyrrole derivatives.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES.

- Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Neg

- Pyrrole - SAFETY D

- Development of 1‐(2‐aminophenyl)pyrrole‐based amides acting as human topoisomerase I inhibitors.

- Multi-component one-pot synthesis of 2-aminopyrrole deriv

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- • SAFETY D

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi

- WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.

- Pyrrole - SAFETY D

- Short and Modular Synthesis of Substituted 2-Aminopyrroles. PMC - NIH.

- Material Safety D

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride Supplier & Manufacturer in China | CAS 220458-30-0 | Specifications, Safety, Price & Bulk Supply [pipzine-chem.com]

- 7. This compound, CasNo.937047-05-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Notes and Protocols: Regioselective N-Alkylation of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties.[1][2] The title compound, 1-amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride, represents a versatile building block for the synthesis of novel substituted pyrroles. The presence of multiple reactive sites—specifically the endocyclic pyrrole nitrogen (N-1) and the exocyclic amino group (N-amino)—presents a significant challenge in achieving regioselective N-alkylation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to control the regioselectivity of N-alkylation of this substrate. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for direct alkylation and a protection-alkylation-deprotection sequence, and offer insights into the characterization of the resulting products.

Understanding the Regioselectivity Challenge

The core challenge in the N-alkylation of 1-amino-4-bromo-1H-pyrrole-2-carbonitrile lies in the competitive nucleophilicity of the two nitrogen atoms. The pyrrole nitrogen's lone pair is involved in the aromatic sextet, which reduces its basicity and nucleophilicity compared to a typical secondary amine.[3] Conversely, the exocyclic primary amino group is more akin to a standard amine, suggesting it might be the more nucleophilic center. However, the electronic effects of the pyrrole ring and its substituents (bromo and cyano groups) modulate the electron density and steric hindrance around both nitrogen atoms.

Several factors can be manipulated to favor alkylation at the desired nitrogen atom:

-

Steric Hindrance: The pyrrole nitrogen (N-1) is sterically more accessible than the exocyclic amino group, which is attached to the already substituted N-1 position. This factor can be exploited by using bulky alkylating agents or bases.

-

Electronic Effects: The electron-withdrawing cyano and bromo groups decrease the electron density of the pyrrole ring, further reducing the nucleophilicity of the N-1 nitrogen.

-

Basicity and pKa: The hydrochloride form of the starting material necessitates the use of a base to generate the free amine. The choice of base and its strength can influence which nitrogen is deprotonated to a greater extent, thereby influencing the site of alkylation.

-

Reaction Conditions: Solvent polarity and temperature can also play a crucial role in directing the regioselectivity of the reaction.

Strategic Approaches to N-Alkylation

Two primary strategies can be employed to achieve regioselective N-alkylation of this compound:

-

Direct N-Alkylation: This approach aims to achieve regioselectivity through the careful selection of reaction conditions (base, solvent, and alkylating agent) to favor alkylation at the desired nitrogen atom directly.

-

Protection-Alkylation-Deprotection Strategy: This robust method involves selectively protecting one of the nitrogen atoms, alkylating the unprotected nitrogen, and subsequently removing the protecting group. This strategy often provides higher yields and unambiguous regioselectivity.

Protocol 1: Direct N-1 Alkylation

This protocol is designed to favor alkylation at the pyrrole nitrogen (N-1) by exploiting steric and electronic factors. A non-nucleophilic, sterically hindered base is employed to selectively deprotonate the less hindered N-1 position.

Experimental Workflow

Sources

synthesis of pyrrolo[2,3-d]pyrimidines from 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in the development of various therapeutic agents, starting from 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules.[1][2] This document outlines the underlying chemical principles, a step-by-step experimental procedure, and expected outcomes to enable researchers to successfully synthesize this valuable compound.

Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core is structurally analogous to the purine ring system found in nucleic acids, making it an excellent scaffold for designing molecules that can interact with ATP-binding sites of various enzymes.[1] This has led to the development of a multitude of potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and autoimmune disorders.[3] The strategic introduction of a bromine atom at the 5-position of the pyrrole ring provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of pharmacological properties.

Mechanistic Insights: The Cyclization Reaction

The synthesis of the pyrrolo[2,3-d]pyrimidine ring system from a 1-amino-1H-pyrrole-2-carbonitrile precursor involves a cyclocondensation reaction with a one-carbon electrophile. In this protocol, formamide serves as both the reagent and the solvent, providing the single carbon atom required to form the pyrimidine ring.

The proposed mechanism commences with the nucleophilic attack of the exocyclic amino group of the 1-amino-4-bromo-1H-pyrrole-2-carbonitrile on the carbonyl carbon of formamide. This is followed by a series of intramolecular cyclization and dehydration steps, ultimately leading to the formation of the aromatic pyrimidine ring fused to the pyrrole core. The hydrochloride salt of the starting material is neutralized in situ under the reaction conditions.

Figure 1. Proposed reaction pathway for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile HCl | N/A | ~250.5 | 1.0 g |

| Formamide | 75-12-7 | 45.04 | 20 mL |

| Deionized Water | 7732-18-5 | 18.02 | 100 mL |

| Ethanol | 64-17-5 | 46.07 | As needed |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Reaction Procedure

Figure 2. General workflow for the synthesis and purification of the target compound.

-

Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure the apparatus is dry and set up in a fume hood.

-

Charging Reagents: To the flask, add this compound (1.0 g) and formamide (20 mL).

-

Heating and Reaction: Begin stirring the mixture and heat it to 180-190 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into deionized water (100 mL) while stirring. A precipitate should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with deionized water and then with a small amount of cold ethanol to remove any residual formamide and impurities.

-

Drying: Dry the collected solid under vacuum to a constant weight.

Expected Results and Characterization

The procedure is expected to yield 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid. The expected yield and physical properties are summarized in the table below.

| Parameter | Expected Value |

| Product Name | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| CAS Number | 22276-99-9 |

| Molecular Formula | C₆H₅BrN₄ |

| Molecular Weight | 213.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 60-75% |

| Melting Point | >250 °C |

Characterization Data (Predicted based on similar structures):

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.8 (br s, 1H, NH-pyrrole), 8.1 (s, 1H, H-2), 7.5 (s, 1H, H-6), 6.8 (br s, 2H, NH₂).

-

Mass Spectrometry (ESI+): m/z = 213.0, 215.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.[1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Insufficient reaction temperature or time. | Ensure the reaction temperature is maintained at 180-190 °C and monitor the reaction by TLC until completion. |

| Decomposition of starting material. | Avoid excessive heating. Ensure the starting material is of good quality. | |

| Product is impure | Incomplete reaction or presence of side products. | Extend the reaction time if starting material is still present. Recrystallize the product from a suitable solvent (e.g., ethanol/water). |

| Inefficient washing. | Ensure thorough washing of the filtered solid with water and cold ethanol. |

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Formamide is a teratogen and should be handled with extreme care. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine from this compound. The described method is based on established chemical principles for the formation of the pyrrolo[2,3-d]pyrimidine scaffold and is expected to provide the target compound in good yield. This versatile intermediate can be a valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

References

-

ResearchGate. (n.d.). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

-

ISSET. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.

-

National Center for Biotechnology Information. (2020). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine. Retrieved from [Link]

-

PubMed. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Retrieved from [Link]

-

ResearchGate. (2012). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]

-

PubMed. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

-

MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

-

Lead Sciences. (n.d.). 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

-

PubMed. (2006). Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds. Retrieved from [Link]

-

Semantic Scholar. (2020). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Retrieved from [Link]

-

International Journal of Advanced Biological and Biomedical Research. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. Retrieved from [Link]

Sources

- 1. Buy 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | 1556457-89-6 [smolecule.com]

- 2. ijsred.com [ijsred.com]

- 3. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Conjugated Polymers using 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Introduction: A Multifunctional Monomer for Advanced Conjugated Polymers

Conjugated polymers derived from pyrrole have garnered significant attention due to their inherent conductivity, environmental stability, and biocompatibility.[1] The functionalization of the pyrrole monomer provides a powerful tool to tailor the resulting polymer's properties for specific applications in electronics, sensing, and biomedicine.[1][2] 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is a highly functionalized monomer offering a unique combination of reactive sites. The 1-amino group can influence the polymer's solubility and provide a site for post-polymerization modification. The 4-bromo substituent serves as a versatile handle for cross-coupling reactions, enabling the synthesis of well-defined polymer architectures. The 2-cyano group, an electron-withdrawing moiety, is expected to modulate the electronic properties of the resulting polymer.

This comprehensive guide details the preparation of conjugated polymers from this advanced monomer, providing detailed protocols for both oxidative polymerization and Suzuki polycondensation. We will explore the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology for researchers in materials science and drug development.

Chemical Structure and Properties of the Monomer

Monomer: this compound

Molecular Formula: C₅H₄BrClN₄

Key Functional Groups:

-

1-Amino (-NH₂): Influences solubility and provides a reactive site. The hydrochloride form suggests the need for a basic environment for polymerization.

-

4-Bromo (-Br): Enables post-polymerization functionalization or directed polymerization via cross-coupling reactions.

-

2-Cyano (-CN): An electron-withdrawing group that can affect the polymer's electronic and optical properties.

The strategic placement of these functional groups allows for the synthesis of multifunctional polymers with tunable characteristics.

Method 1: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used, straightforward method for synthesizing polypyrrole and its derivatives.[2][3] This method employs a chemical oxidant to induce the polymerization of the monomer. The choice of oxidant and reaction conditions is crucial for controlling the polymer's properties. For this compound, a key consideration is the acidic nature of the monomer salt, which may require neutralization to facilitate polymerization.

Causality Behind Experimental Choices:

-

Solvent: A mixed solvent system of water and a polar organic solvent like acetonitrile is chosen to ensure the solubility of both the monomer and the growing polymer chains.

-

Base: Sodium bicarbonate (NaHCO₃) is a mild base used to neutralize the hydrochloride salt of the monomer. This is critical because the polymerization of pyrrole is generally more efficient with the free amine.

-

Oxidant: Ammonium persulfate (APS) is a common and effective oxidant for pyrrole polymerization.[2] It initiates the reaction by oxidizing the monomer to a radical cation.

-

Temperature: The reaction is conducted at a low temperature (0-5 °C) to control the polymerization rate and minimize side reactions, leading to a more regular polymer structure.

Experimental Protocol: Chemical Oxidative Polymerization

Materials:

| Reagent | Molarity/Concentration | Quantity |

| This compound | - | 1.0 g (x mmol) |

| Deionized Water | - | 50 mL |

| Acetonitrile | - | 50 mL |

| Sodium Bicarbonate (NaHCO₃) | - | Stoichiometric amount |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | 0.5 M in DI Water | y mL (oxidant:monomer ratio 1:1) |

| Methanol | - | For washing |

| Diethyl Ether | - | For washing |

Procedure:

-

Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 g of this compound in a mixture of 50 mL of deionized water and 50 mL of acetonitrile.

-

Neutralization: Cool the solution to 0-5 °C in an ice bath. Slowly add a stoichiometric amount of sodium bicarbonate to neutralize the hydrochloride. Stir for 15 minutes until gas evolution ceases.

-

Initiation of Polymerization: While maintaining the temperature at 0-5 °C, add the ammonium persulfate solution dropwise to the monomer solution over 30 minutes with vigorous stirring under a nitrogen atmosphere.

-

Polymerization: Allow the reaction to proceed for 24 hours at 0-5 °C under a nitrogen atmosphere. A dark precipitate will form.

-

Isolation of the Polymer: Collect the polymer precipitate by vacuum filtration.

-

Washing: Wash the polymer sequentially with deionized water, methanol, and diethyl ether to remove unreacted monomer, oxidant, and oligomers.

-

Drying: Dry the polymer product in a vacuum oven at 40 °C for 24 hours.

Expected Outcome:

A dark-colored powder of poly(1-amino-4-bromo-1H-pyrrole-2-carbonitrile) is expected. The yield and molecular weight will depend on the precise reaction conditions.

Workflow Diagram: Chemical Oxidative Polymerization

Caption: Workflow for the chemical oxidative polymerization of the monomer.

Method 2: Suzuki Polycondensation

The presence of the bromo group on the pyrrole ring allows for the synthesis of conjugated polymers with well-defined structures through Suzuki polycondensation.[4] This cross-coupling reaction involves the palladium-catalyzed reaction of the bromo-substituted monomer with a diboronic acid or diboronic ester comonomer. This method offers excellent control over the polymer's molecular weight and regioregularity.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the Suzuki coupling reaction.[4]

-

Comonomer: A variety of commercially available aryldiboronic acids or esters can be used to tune the electronic and physical properties of the resulting copolymer.

-

Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid component.

-

Solvent: A two-phase solvent system, such as toluene/water or DME/water, is often used to facilitate the reaction. A phase-transfer catalyst may be added to enhance the reaction rate.

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are used to stabilize the palladium catalyst and facilitate the catalytic cycle.

Experimental Protocol: Suzuki Polycondensation

Materials:

| Reagent | Molarity/Concentration | Quantity |

| This compound | - | 1.0 g (x mmol) |

| Aryldiboronic acid/ester (e.g., 1,4-phenylenediboronic acid) | - | Stoichiometric amount |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | - | 1-5 mol% |

| Potassium Carbonate (K₂CO₃) | 2 M in DI Water | 3 equivalents |

| Toluene | - | 50 mL |

| Deionized Water | - | 25 mL |

| Aliquat 336 (Phase-transfer catalyst) | - | 1-2 mol% (optional) |

| Toluene | - | For extraction |

| Saturated Sodium Bicarbonate Solution | - | For washing |

| Brine | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying |

| Methanol | - | For precipitation |

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 1.0 g of this compound, a stoichiometric amount of the aryldiboronic acid/ester, and the palladium catalyst.

-

Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Base Addition: Add 50 mL of toluene and 25 mL of the 2 M potassium carbonate solution. If using, add the phase-transfer catalyst.

-

Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene (3 x 25 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Precipitation: Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol.

-

Isolation and Drying: Collect the polymer by filtration and dry in a vacuum oven at 40 °C.

Workflow Diagram: Suzuki Polycondensation

Caption: Workflow for Suzuki polycondensation of the monomer.

Characterization of the Conjugated Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the polymer structure by identifying characteristic vibrational modes of the pyrrole ring and the functional groups (C≡N, N-H, C-Br). Disappearance of monomer-specific peaks and appearance of polymer backbone vibrations indicate successful polymerization.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's microstructure, including the connectivity of the monomer units and the presence of any side products. Due to the often limited solubility of conjugated polymers, solid-state NMR might be necessary. |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the soluble polymer fraction. |

| UV-Vis-NIR Spectroscopy | To study the electronic properties of the polymer. The absorption spectrum reveals the π-π* transition and the optical bandgap of the conjugated system. |

| Cyclic Voltammetry (CV) | To investigate the electrochemical properties, including the oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels. This is crucial for applications in organic electronics. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer.[5] |

| Scanning Electron Microscopy (SEM) | To visualize the morphology of the polymer film or powder.[5] |

Conclusion and Future Perspectives

The use of this compound as a monomer opens up exciting possibilities for the creation of novel conjugated polymers with tailored properties. The protocols detailed in this application note provide a solid foundation for the synthesis of these materials through both straightforward oxidative polymerization and more controlled Suzuki polycondensation. The resulting polymers, with their unique combination of functional groups, are promising candidates for a wide range of applications, including organic field-effect transistors, sensors, and as matrices for the immobilization of biomolecules. Further exploration of different comonomers in Suzuki polycondensation and post-polymerization modification of the amino group will undoubtedly lead to the development of even more sophisticated and functional materials.

References

-

Jadhav, S. A., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. Polymers, 11(8), 1264. [Link]

-

Gao, R., et al. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry, 9, 705977. [Link]

-

Abdullah, M. Z., & Yusoff, A. N. (2016). Synthesis and Characterization of Polypyrrole (PPy) by In-situ Polymerization Technique. Journal of Advanced Research in Materials Science, 24(1), 1-8. [Link]

-

Li, Y., et al. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 14(21), 4769. [Link]

-

Lee, J. Y., et al. (2011). Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer. Acta Biomaterialia, 7(10), 3673-3679. [Link]

-

Atef, A., et al. (2022). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Nanosistemi, Nanomateriali, Nanotehnologii, 20(1), 195-205. [Link]

-

Mihailciuc, C., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6469. [Link]

-

Hisamune, Y., et al. (2016). Synthesis of Antiaromatic Ni(II) Norcorroles by Mn Powder. Organic Letters, 18(3), 548-551. [Link]

-

Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 9005. [Link]

-

Mou, J., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 911306. [Link]

-

Hodge, P., & Rickards, R. W. (1963). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Journal of the Chemical Society (Resumed), 459-470. [Link]

-

Wikipedia contributors. (2023). Pyrrole. In Wikipedia, The Free Encyclopedia. [Link]

-

Wang, X., et al. (2014). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 12(35), 6904-6907. [Link]

-

Skotheim, T. A., & Reynolds, J. R. (Eds.). (2007). Handbook of Conducting Polymers, 2nd Edition. CRC press. [Link]

-

Grothe, E., et al. (2020). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole (PPy). The steps are (A) the oxidation of the monomer to form a radical cation species, (B) the formation of a pyrrole dimer and the elimination of hydrogen, (C) the continued polymerization of polypyrrole, as described in[6]. (D) Conventional reaction for the oxidative chemical synthesis of polypyrrole with the oxidant FeCl3[6]. [Link]

-

Estévez, V., & Villacampa, M. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3794-3803. [Link]

- Skotheim, T. A., & Reynolds, J. R. (Eds.). (1998). Handbook of Conducting Polymers, Second Edition. CRC press.

-

Zhang, Y., et al. (2022). In-Situ Oxidative Polymerization of Pyrrole Composited with Cellulose Nanocrystal by Reactive Ink-Jet Printing on Fiber Substrates. Polymers, 14(20), 4304. [Link]

-

Al-Tel, T. H. (2010). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Synthetic Communications, 40(20), 3049-3055. [Link]

-

Anonymous. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CONDUCTING POLYMERS: A REVIEW PAPER. [Link]

-

Kim, J., et al. (2019). Oxidative polymerization of pyrrole. [Link]

-

El-Shishtawy, R. M., & Asiri, A. M. (2015). Novel polymerization of aniline and pyrrole by carbon dots. RSC Advances, 5(26), 20295-20299. [Link]

-

Moon, D. K., et al. (1994). Synthesis of Random Copolymers of Pyrrole and Aniline by Chemical Oxidative Polymerization. Macromolecules, 27(1), 179-182. [Link]

-

Inzelt, G. (Ed.). (2019). Handbook of Conducting Polymers, Fourth Edition - 2 Volume Set. CRC press. [Link]

Sources

- 1. Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Welcome to the technical support center for the synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, managing, and mitigating impurities. As this molecule is a highly functionalized heterocyclic compound, precise control over reaction conditions is paramount to achieving high purity and yield. This document synthesizes established principles of pyrrole chemistry to provide expert guidance and actionable troubleshooting protocols.

Section 1: Understanding the Synthetic Landscape

A robust understanding of the synthetic pathway is the first step in proactive impurity management. While multiple routes to functionalized pyrroles exist, a common and logical approach to 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile involves the selective bromination of an aminopyrrole precursor, followed by salt formation.

Plausible Synthetic Pathway

The synthesis can be logically divided into three stages: N-amination of a pyrrole-2-carbonitrile, subsequent electrophilic bromination, and final conversion to the hydrochloride salt. A more likely industrial route may involve the bromination of a stable pyrrole precursor followed by N-amination. For the purpose of this guide, we will consider the pathway involving the bromination of 1-Amino-1H-pyrrole-2-carbonitrile, as it presents significant challenges in controlling regioselectivity and over-bromination.

Caption: Plausible three-step synthesis of the target compound.

Section 2: Common Impurities and Their Origins

Effective troubleshooting begins with anticipating potential impurities. The high reactivity of the pyrrole ring, particularly after N-amination, makes it susceptible to several side reactions.[1]

| Impurity ID | Structure / Name | Common Origin / Root Cause |

| IMP-1 | Unreacted Starting Material (1-Amino-1H-pyrrole-2-carbonitrile) | Incomplete bromination reaction due to insufficient reagent, low temperature, or short reaction time. |

| IMP-2 | Over-bromination Product (e.g., 1-Amino-4,5-dibromo-1H-pyrrole-2-carbonitrile) | Excess brominating agent (e.g., >1.0 equivalent of NBS). Reaction temperature too high, leading to loss of selectivity. |

| IMP-3 | Isomeric Impurity (e.g., 1-Amino-5-bromo-1H-pyrrole-2-carbonitrile) | Lack of complete regioselectivity during bromination. The directing effects of the N-amino and C2-cyano groups can be overcome at higher temperatures. |

| IMP-4 | Hydrolysis Product (e.g., 1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid) | Presence of water during workup or purification, especially under acidic or basic conditions, leading to nitrile hydrolysis. |

| IMP-5 | Polymeric Byproducts | Exposure to strong acids can cause pyrroles to polymerize, resulting in insoluble, often colored, materials.[2] |

| IMP-6 | De-aminated Product (4-Bromo-1H-pyrrole-2-carbonitrile) | Instability of the N-amino group under certain conditions, leading to cleavage of the N-N bond. |

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My HPLC analysis shows a significant peak corresponding to the starting material (IMP-1). How can I improve conversion?

A1: The presence of unreacted starting material points to insufficient reaction drive.

-

Causality: Electrophilic bromination of pyrroles can be sluggish at very low temperatures required for selectivity. The brominating agent may also have degraded.

-

Troubleshooting Steps:

-

Verify Reagent Quality: If using N-Bromosuccinimide (NBS), ensure it is freshly recrystallized. NBS can degrade over time, appearing yellow, which reduces its effective molarity.

-

Stoichiometry Check: While avoiding excess is crucial, ensure at least 1.0 equivalent of the brominating agent is used. Add it portion-wise to maintain a low concentration but ensure complete addition.

-

Temperature & Time: If conversion is low at -78°C, consider slowly raising the temperature to -40°C or -20°C and monitoring closely by TLC or UPLC. Alternatively, increase the reaction time at the lower temperature.

-

Activation: The DMSO/HBr system can be an effective alternative to NBS for achieving high yields in the bromination of pyrrole derivatives.[3][4]

-

Q2: I'm observing multiple peaks in my mass spectrometry data with masses corresponding to di- and tri-brominated species (IMP-2). What's causing this?

A2: This is a classic case of over-bromination, a common issue with electron-rich heterocycles like pyrrole.[1]

-

Causality: The N-amino group is a strong activating group, making the pyrrole ring highly susceptible to multiple electrophilic substitutions. This is exacerbated by localized high concentrations of the brominating agent or elevated temperatures.

Caption: Troubleshooting workflow for over-bromination issues.

-

Troubleshooting Steps:

-

Reduce Temperature: Perform the reaction at a significantly lower temperature, such as -78°C (dry ice/acetone bath), to maximize selectivity.

-

Control Stoichiometry: Use a maximum of 1.0 equivalent of the brominating agent. It is often prudent to use slightly less (e.g., 0.95 eq) and accept minor starting material impurity, which is easier to remove than poly-brominated species.

-

Slow Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours). This prevents localized concentration spikes.

-

Q3: My final product is off-color (e.g., brown or pink) after purification. What is the cause and how can I fix it?

A3: Discoloration often indicates the presence of trace, highly conjugated impurities or degradation products.

-